N-cyclopentyl-4-(pentanoylamino)benzamide
Overview
Description
N-cyclopentyl-4-(pentanoylamino)benzamide (CPB) is a compound that has gained attention in recent years due to its potential applications in scientific research. CPB is a small molecule that is capable of selectively inhibiting the activity of a specific protein, making it a valuable tool for studying the role of this protein in various biological processes.
Mechanism of Action
N-cyclopentyl-4-(pentanoylamino)benzamide selectively inhibits the activity of a protein known as bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. By inhibiting BRD4, N-cyclopentyl-4-(pentanoylamino)benzamide can alter the expression of genes that are involved in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-4-(pentanoylamino)benzamide are largely dependent on the specific biological process being studied. In cancer research, N-cyclopentyl-4-(pentanoylamino)benzamide has been shown to inhibit tumor growth and induce cell death in cancer cells. In other studies, N-cyclopentyl-4-(pentanoylamino)benzamide has been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopentyl-4-(pentanoylamino)benzamide is its selectivity for BRD4, which allows researchers to study the specific effects of inhibiting this protein. However, N-cyclopentyl-4-(pentanoylamino)benzamide also has limitations, particularly in terms of its solubility and stability. These factors can make it difficult to use N-cyclopentyl-4-(pentanoylamino)benzamide in certain experimental settings.
Future Directions
There are several potential future directions for research involving N-cyclopentyl-4-(pentanoylamino)benzamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Additionally, N-cyclopentyl-4-(pentanoylamino)benzamide could be used in combination with other drugs or therapies to enhance their effectiveness in treating various diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopentyl-4-(pentanoylamino)benzamide and its potential applications in a variety of scientific fields.
Scientific Research Applications
N-cyclopentyl-4-(pentanoylamino)benzamide has been used in a variety of scientific research applications, particularly in the field of cancer research. The protein that N-cyclopentyl-4-(pentanoylamino)benzamide inhibits is known to play a role in the development and progression of certain types of cancer, and N-cyclopentyl-4-(pentanoylamino)benzamide has been shown to have anti-tumor effects in preclinical studies.
properties
IUPAC Name |
N-cyclopentyl-4-(pentanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-3-8-16(20)18-15-11-9-13(10-12-15)17(21)19-14-6-4-5-7-14/h9-12,14H,2-8H2,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABPQYOLCWKUBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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